Cas no 26444-72-4 (Phenol,tris[(dimethylamino)methyl]-)
26444-72-4 structure
Product Name:Phenol,tris[(dimethylamino)methyl]-
CAS-nummer:26444-72-4
MF:C15H27N3O
MW:265.3943836689
CID:255295
PubChem ID:3015276
Update Time:2025-04-19
Phenol,tris[(dimethylamino)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,tris[(dimethylamino)methyl]-
- 2,3,4-tris[(dimethylamino)methyl]phenol
- TRIS[(DIMETHYLAMINO)METHYL]PHENOL
- 2,3,4-tris(1-amino-1-methylethyl)phenol
- Phenol, tris((dimethylamino)methyl)-
- Tris((dimethylamino)methyl)phenol
- SCHEMBL33427
- DTXSID80181043
- 26444-72-4
- NS00021961
- EINECS 247-695-9
-
- Inchi: 1S/C15H27N3O/c1-16(2)9-12-7-8-15(19)14(11-18(5)6)13(12)10-17(3)4/h7-8,19H,9-11H2,1-6H3
- InChI-sleutel: CIPOCPJRYUFXLL-UHFFFAOYSA-N
- LACHT: OC1=CC=C(CN(C)C)C(CN(C)C)=C1CN(C)C
Berekende eigenschappen
- Exacte massa: 265.21561
- Monoisotopische massa: 265.215
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 6
- Complexiteit: 256
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 30A^2
- XLogP3: 1.1
Experimentele eigenschappen
- Dichtheid: 1.063
- Kookpunt: 399.7°C at 760 mmHg
- Vlampunt: 195.5°C
- Brekindex: 1.554
- PSA: 29.95
Phenol,tris[(dimethylamino)methyl]- Gerelateerde literatuur
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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